molecular formula C13H9Cl2N3O B2362830 2,5-dichloro-N'-(3-pyridinylmethylene)benzenecarbohydrazide CAS No. 1351507-68-0

2,5-dichloro-N'-(3-pyridinylmethylene)benzenecarbohydrazide

Cat. No.: B2362830
CAS No.: 1351507-68-0
M. Wt: 294.14
InChI Key: OJARACVJFGUERP-CAOOACKPSA-N
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Description

2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide is a chemical compound with the molecular formula C13H9Cl2N3O. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is known for its unique chemical structure, which includes both pyridine and benzene rings, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide typically involves the reaction of 2,5-dichlorobenzohydrazide with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization .

Chemical Reactions Analysis

2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide can be compared with other similar compounds, such as:

    2,5-dichlorobenzohydrazide: Lacks the pyridine ring, making it less versatile in certain reactions.

    3-pyridinecarboxaldehyde: Does not have the dichlorobenzene moiety, limiting its applications in some synthetic routes.

The uniqueness of 2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide lies in its combined structural features, which allow it to participate in a broader range of chemical reactions and applications .

Properties

IUPAC Name

2,5-dichloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARACVJFGUERP-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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